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Compound of Interest

Compound Name: 2-chloro-N'-phenylacetohydrazide
CAS No.: 22940-21-2
Cat. No.: B2622847
Get Quote
. J

Executive Summary
2-chloro-N'-phenylacetohydrazide (CAS: 22940-21-2) serves as a critical bifunctional

building block in medicinal chemistry. Characterized by an electrophilic

-chloromethyl motif and a nucleophilic hydrazine core, it acts as a "linchpin” scaffold for
synthesizing fused heterocycles, including 1,3,4-oxadiazines, indolinones, and pyrazoles. This
guide provides a rigorous analysis of its formation, emphasizing the regiochemical control
required to selectively acylate the

-nitrogen of phenylhydrazine while preserving the alkyl chloride for subsequent diversification.

Chemical Identity and Retrosynthetic Analysis

Understanding the electronic distribution of the precursors is prerequisite to controlling the
reaction outcome.
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Property Specification
IUPAC Name 2-chloro-N'-phenylacetohydrazide
Structure

Molecular Formula

Molecular Weight 184.62 g/mol
Nucleophilic (

Key Reactivity -NH), Electrophilic (
-C-Cl, C=0)

Retrosynthetic Logic

The formation of the amide bond (hydrazide linkage) is achieved via Nucleophilic Acyl
Substitution.

¢ Nucleophile: Phenylhydrazine (

).
» Electrophile: Chloroacetyl chloride (
).
 Critical Challenge: Preventing poly-acylation and controlling regioselectivity between the

-nitrogen (attached to phenyl) and the

-nitrogen (terminal).

Mechanism of Formation
Regioselectivity: The Alpha vs. Beta Nitrogen

Phenylhydrazine possesses two nucleophilic nitrogen atoms. The regiochemical outcome is
dictated by their relative basicity and nucleophilicity:
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-Nitrogen (
): The lone pair is delocalized into the aromatic

-system (resonance effect), significantly reducing its nucleophilicity. Furthermore, steric
hindrance from the phenyl ring impedes attack on the acyl chloride.

-Nitrogen (

): The terminal amine retains higher electron density. Although the inductive effect of the
adjacent phenylamino group lowers its basicity compared to hydrazine, it remains the
kinetically favored nucleophile.

Step-by-Step Reaction Pathway

Nucleophilic Attack: The lone pair of the

-nitrogen attacks the carbonyl carbon of chloroacetyl chloride.

Tetrahedral Intermediate: A zwitterionic tetrahedral intermediate forms briefly.
Elimination: The carbonyl reforms, expelling the chloride ion as a leaving group.

Deprotonation: A base (added auxiliary or excess phenylhydrazine) removes the proton from
the cationic nitrogen to yield the neutral hydrazide.

Mechanistic Visualization

The following diagram details the electron flow and transition states.

Regioselectivity Control

Phenylhydrazine
(Ph-NH-NH2)

Chloroacetyl Chloride
(CI-CH2-CO-Cl)

Nucleophilic Attack
(B-Nitrogen)

Tetrahedral Intermediate
(Zwitterion)
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Caption: Kinetic pathway favoring -nitrogen acylation due to electronic deactivation of the a-
nitrogen by the phenyl ring.

Experimental Protocol

This protocol is designed for high fidelity, minimizing the risk of di-acylation or alkylation side
reactions.

Reagents & Materials[1][2][4][51[6][71[8][9][10][11][12]

e Phenylhydrazine: 10.8 g (0.1 mol) [Caution: Toxic, handle in fume hood]

Chloroacetyl Chloride: 11.3 g (0.1 mol)

Solvent: Dichloromethane (DCM) or Diethyl Ether (anhydrous, 150 mL)

Base Scavenger: Triethylamine (10.1 g, 0.1 mol) or Potassium Carbonate (

)

Quench: Dilute HCI (0.1 N) and Saturated

Methodology

e Preparation: Dissolve phenylhydrazine and triethylamine in anhydrous DCM (100 mL) in a
250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel.

o Temperature Control: Cool the solution to 0-5 °C using an ice bath. Rationale: Low
temperature suppresses the formation of di-acylated byproducts and prevents nucleophilic
attack on the alkyl chloride (

).

o Addition: Dropwise add a solution of chloroacetyl chloride in DCM (50 mL) over 45 minutes.
Maintain internal temperature below 10 °C.

e Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by
TLC (System: Ethyl Acetate/Hexane 1:1).
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o Workup:

o Wash the organic layer with water (

mL) to remove triethylamine hydrochloride salts.

o Wash with dilute HCI (0.1 N, 30 mL) to remove unreacted phenylhydrazine.

o Wash with saturated

to neutralize residual acid.

« |solation: Dry the organic phase over anhydrous

, filter, and concentrate under reduced pressure.

 Purification: Recrystallize the crude solid from ethanol/water or toluene to obtain white
crystalline needles.

Expected Yield: 85-92% Melting Point: 134-136 °C (Literature value for analogous chloro-
acetamides, verify experimentally for hydrazide specific polymorphs).

Troubleshooting & Optimization

Issue Probable Cause Corrective Action

) ) ) Strictly maintain 1:1
] ] Excess acid chloride or high o
Di-acylation stoichiometry; keep T <5 °C
temperature. ) N
during addition.

) Rare, but possible if enol Use non-polar solvents (DCM,
O-Acylation )
forms. Toluene) to favor N-acylation.
) ) ) ) Ensure all solvents are
Low Yield Hydrolysis of acid chloride.[1] )
anhydrous; use a drying tube.
Use freshly distilled
i o ) phenylhydrazine; perform
Coloration Oxidation of phenylhydrazine.

reaction under Nitrogen/Argon

atmosphere.
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Applications in Drug Development

The 2-chloro-N'-phenylacetohydrazide scaffold is a versatile intermediate. The presence of
the

-halo ketone equivalent allows for intramolecular cyclization, a key strategy in synthesizing
pharmacophores.

Synthesis of 1,3,4-Oxadiazines

Reacting the hydrazide with a base (e.g., NaOH in DMF) induces intramolecular cyclization.
The amide oxygen attacks the alkyl chloride (displacing CI) to form 5,6-dihydro-3-phenyl-4H-
1,3,4-oxadiazin-5-one.

Synthesis of Pyrazoles

Condensation with 1,3-dicarbonyls (e.g., acetylacetone) followed by cyclization utilizes the
hydrazine core to build pyrazole rings, widely used in anti-inflammatory drugs (e.g., Celecoxib

analogs).
(Z-ChIoro-N‘-phenyIacetohydrazida
‘M OH/ DMF)l R-CO-CHNACM (AICLs)
yclization
1,3,4-Oxadiazine Derivatives Pyrazole Scaffolds N-amino-2-indolinone
(Intramolecular Cyclization) (Condensation with 1,3-diketones) (Friedel-Crafts Cyclization)

Click to download full resolution via product page

Caption: Divergent synthetic pathways utilizing the bifunctional nature of the 2-chloro-N'-
phenylacetohydrazide scaffold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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